![molecular formula C16H20N4O3S B2727111 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896346-47-7](/img/structure/B2727111.png)
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Description
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the use of this compound in solution-phase peptide synthesis. Specifically, it has been tested for reactivity in forming peptide bonds. Interestingly, while the new triazinyloxyimino derivatives failed to activate the carboxyl group during peptide bond formation, they did yield N-triazinyl amino acid derivatives as a major product .
- The compound has been evaluated for its cytotoxicity using the bio-luminescence inhibition of the bacterium Photobacterium leiognathi, Sh1. The results indicate that it exhibits considerable cytotoxicity .
- Some derivatives of this compound have demonstrated antitumor activity. For instance, one derivative (designated as “18”) showed excellent potency against HCT116 cell lines, inducing apoptosis. Additionally, it exhibited potent EGFR inhibitory activity .
- Researchers have explored the orthogonal chemoselectivity of related compounds. While not directly about the specified compound, this field provides insights into the broader chemical reactivity of similar structures .
- The compound belongs to the class of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. Various synthetic strategies have been reported for these derivatives, including (4+2) condensations, (3+3) and (5+1) annulations, and other methods .
Solution Peptide Synthesis
Cytotoxicity Evaluation
Antitumor Activity
Orthogonal Chemoselectivity
Synthetic Strategies
properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-5-4-6-20-14(10)17-15(18-16(20)22)24-9-13(21)19-7-11(2)23-12(3)8-19/h4-6,11-12H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURNWYKSMSMLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329020 |
Source
|
Record name | 2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |
CAS RN |
896346-47-7 |
Source
|
Record name | 2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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